2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one
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Overview
Description
2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrazolotriazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with formic acid and acetic anhydride, leading to the formation of the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the compound under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolotriazines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site of CDKs, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one: Similar in structure but with a methoxy group instead of a methyl group.
2-methyl-3-methoxy-2H-pyrazolo[4,3-e][1,2,4]triazine: Another derivative with both methyl and methoxy groups.
Uniqueness
2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity profiles. Its ability to inhibit CDKs and induce apoptosis makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H5N5O |
---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3-one |
InChI |
InChI=1S/C5H5N5O/c1-10-5(11)3-4(9-10)8-7-2-6-3/h2H,1H3,(H,8,9) |
InChI Key |
YVZNJROLSLXJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)N=NC=N2 |
Origin of Product |
United States |
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